6-chloro-N-isopropylpyridazin-3-amine

Catalog No.
S1513375
CAS No.
1007-55-2
M.F
C7H10ClN3
M. Wt
171.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-N-isopropylpyridazin-3-amine

CAS Number

1007-55-2

Product Name

6-chloro-N-isopropylpyridazin-3-amine

IUPAC Name

6-chloro-N-propan-2-ylpyridazin-3-amine

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

InChI

InChI=1S/C7H10ClN3/c1-5(2)9-7-4-3-6(8)10-11-7/h3-5H,1-2H3,(H,9,11)

InChI Key

KFBDHWVJYXLFKF-UHFFFAOYSA-N

SMILES

CC(C)NC1=NN=C(C=C1)Cl

Canonical SMILES

CC(C)NC1=NN=C(C=C1)Cl

6-chloro-N-isopropylpyridazin-3-amine (CAS Number: 1007-55-2) is an organic compound belonging to the class of pyridazines. Pyridazines are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 3. In this specific molecule, a chlorine atom is attached at position 6 of the ring, and an isopropyl group (CH(CH3)2) is linked to the nitrogen atom at position 3 [].

Information regarding the origin and specific significance of 6-chloro-N-isopropylpyridazin-3-amine in scientific research is currently limited. However, some resources offer it for purchase, suggesting potential research applications [, ].


Molecular Structure Analysis

The key feature of 6-chloro-N-isopropylpyridazin-3-amine is its six-membered pyridazine ring with aromatic character due to the delocalized electrons within the ring. The chlorine atom attached at position 6 is an electron-withdrawing substituent, potentially affecting the overall electronic properties of the molecule. The isopropyl group at position 3 adds a bulky and slightly electron-donating group to the structure.


Chemical Reactions Analysis

  • Substitution Reactions: The chlorine atom, being a good leaving group, could potentially undergo nucleophilic substitution reactions with various nucleophiles, depending on reaction conditions.
  • Condensation Reactions: The amine group (NH2) can participate in condensation reactions to form new C-N bonds, potentially leading to the formation of larger molecules.

XLogP3

1.9

Dates

Modify: 2023-08-15

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